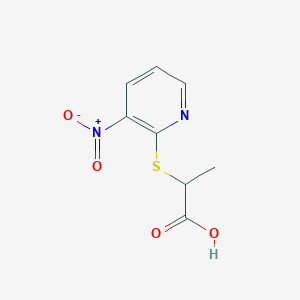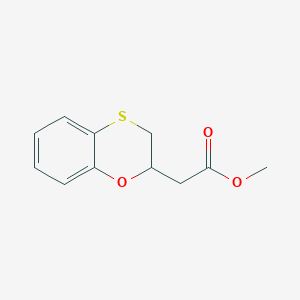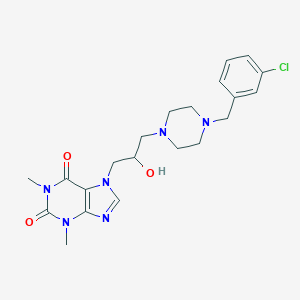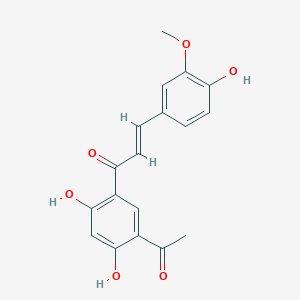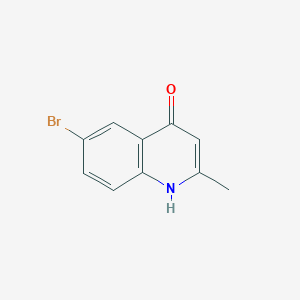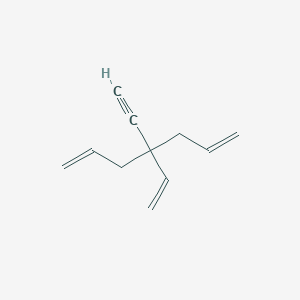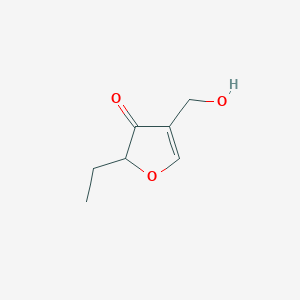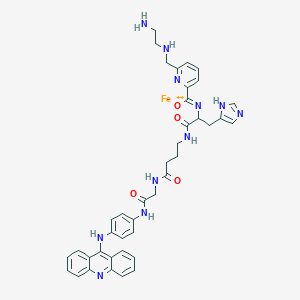![molecular formula C15H25NO3 B027762 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol CAS No. 109833-45-6](/img/structure/B27762.png)
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as nebivolol, which is a selective β1-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. The aim of
Wirkmechanismus
The mechanism of action of nebivolol involves the selective blockade of β1-adrenergic receptors, which reduces the sympathetic nervous system activity and decreases heart rate and contractility. This results in a decrease in blood pressure and an improvement in cardiac function. Nebivolol also has vasodilatory effects, which are mediated by the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO). This leads to the relaxation of vascular smooth muscle cells and an increase in blood flow.
Biochemische Und Physiologische Effekte
Nebivolol has been shown to have several biochemical and physiological effects, including a reduction in blood pressure, an improvement in cardiac function, and a decrease in oxidative stress. It has also been shown to improve endothelial function and reduce inflammation, which are important factors in the development of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Nebivolol has several advantages for lab experiments, including its high selectivity for β1-adrenergic receptors and its vasodilatory effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol. One direction is to investigate its potential therapeutic applications in other diseases, such as COPD and diabetes. Another direction is to develop new formulations of nebivolol that can improve its solubility and bioavailability. Furthermore, the development of new β1-adrenergic receptor antagonists with improved selectivity and efficacy is also an important direction for future research.
Synthesemethoden
The synthesis of 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol involves the reaction between 2-(2-chloroethoxy)ethylamine hydrochloride and 4-(2-hydroxy-3-(tert-butylamino)propoxy)benzaldehyde in the presence of sodium borohydride. This reaction results in the formation of nebivolol, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Nebivolol has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has been shown to reduce blood pressure by selectively blocking β1-adrenergic receptors, which are responsible for increasing heart rate and contractility. Nebivolol also has vasodilatory effects, which can improve blood flow and reduce the workload on the heart.
Eigenschaften
CAS-Nummer |
109833-45-6 |
|---|---|
Produktname |
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol |
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
(2S)-1-(tert-butylamino)-3-[4-(2-hydroxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)16-10-13(18)11-19-14-6-4-12(5-7-14)8-9-17/h4-7,13,16-18H,8-11H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
GXMGQAISBVDYRX-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)NC[C@@H](COC1=CC=C(C=C1)CCO)O |
SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)
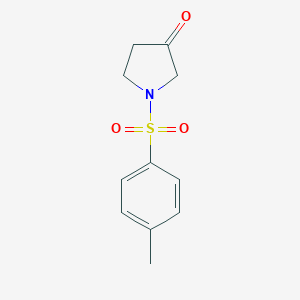
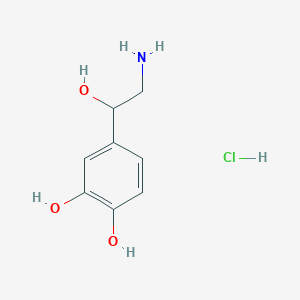
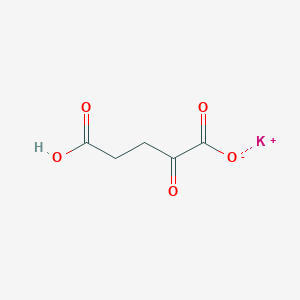
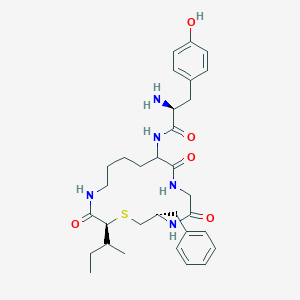
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
